2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
The compound “2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is one of the reactions that might be relevant .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Corrosion Inhibition
2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds structurally related to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, have been studied for their potential as corrosion inhibitors. These compounds, when used in mild steel in acidic conditions, have demonstrated significant corrosion inhibition properties. The research conducted by Verma, Quraishi, and Singh (2015) indicates that such compounds can be effective in protecting metals from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).
Material Synthesis and Organic Chemistry
Benzene derivatives, including 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, are pivotal in various chemical syntheses. For instance, Batanero, Barba, and Martín (2002) explored the electrolysis of various compounds to produce 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a process that could potentially involve similar benzene derivatives (Batanero, Barba, & Martín, 2002). Additionally, Browne, Niyomura, and Wirth (2007) reported on selenium electrophiles in cyclizations involving related compounds, indicating a broader application in organic synthesis (Browne, Niyomura, & Wirth, 2007).
Porous Materials and Organic Frameworks
Compounds similar to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile are used in creating porous materials and organic frameworks. Kiang et al. (1999) investigated the creation of porous structures using molecular variants of benzene derivatives, which could be relevant to the study of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile (Kiang et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSEHARNKOTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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